molecular formula C11H9FN2O4 B14510650 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-03-5

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14510650
CAS No.: 62749-03-5
M. Wt: 252.20 g/mol
InChI Key: ZJPMDFCAAHGNNI-UHFFFAOYSA-N
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Description

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the carbamoyl moiety adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and carbamoyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical modifications .

Comparison with Similar Compounds

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the fluorophenyl and carbamoyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62749-03-5

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C11H9FN2O4/c12-7-3-1-2-4-8(7)13-11(17)18-14-9(15)5-6-10(14)16/h1-4H,5-6H2,(H,13,17)

InChI Key

ZJPMDFCAAHGNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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